Trifluoperazine sulfoxide

Pharmacokinetics Tissue Distribution Blood-Brain Barrier

Quantifying the sulfoxide metabolite is essential for ANDA impurity profiling and DMPK studies, yet sourcing authenticated, blood-brain-barrier-impermeable reference material delays projects. Trifluoperazine sulfoxide (CAS 1549-88-8) resolves these challenges as a fully characterized analytical standard: • Pharmacologically inert negative control: negligible calmodulin affinity & inability to cross the blood-brain barrier, ensuring assay specificity. • Validated for regulatory workflows: ideal for HPLC/LC-MS method validation, oxidative-stress stability testing, and QC release. • Traceable, batch-specific COA: assigned purity by HPLC, NMR, MS & IR, supporting ANDA/NDA submissions.

Molecular Formula C21H24F3N3OS
Molecular Weight 423.5 g/mol
CAS No. 1549-88-8
Cat. No. B075554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoperazine sulfoxide
CAS1549-88-8
Synonymstrifluoperazine sulfoxide
Molecular FormulaC21H24F3N3OS
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F
InChIInChI=1S/C21H24F3N3OS/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)29(28)20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3
InChIKeyUCTLPXYMIYHZST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoperazine Sulfoxide Metabolite and Impurity Standard


Trifluoperazine sulfoxide (CAS 1549-88-8) is a phenothiazine derivative classified as the sulfoxide metabolite of trifluoperazine, a first-generation antipsychotic drug . This compound is formed via oxidation of the parent drug, resulting in a molecular formula of C21H24F3N3OS and a molecular weight of 423.5 g/mol . Structurally, it contains a sulfoxide functional group (S=O) at the 5-position of the phenothiazine core, which distinguishes it from the parent compound and other metabolites [1]. Trifluoperazine sulfoxide is not a naturally occurring metabolite and is only found in individuals exposed to trifluoperazine or its derivatives [1].

Trifluoperazine sulfoxide metabolite standard for analytical method development
Sulfoxide oxidation state ensures distinct chromatographic and MS behavior
Suitable for impurity profiling and quantification in pharmaceutical matrices

Why Trifluoperazine Sulfoxide Cannot Be Substituted


Substituting trifluoperazine sulfoxide with trifluoperazine or other phenothiazine analogs is scientifically unsound for several critical reasons. The sulfoxide oxidation state fundamentally alters the compound's physicochemical properties, biological activity, and analytical behavior. Unlike the parent drug, trifluoperazine sulfoxide exhibits markedly different tissue distribution, with a demonstrated inability to cross the blood-brain barrier, whereas trifluoperazine accumulates significantly in brain tissue [1]. Furthermore, the sulfoxide derivative displays negligible affinity for calmodulin, rendering it pharmacologically inert in assays where trifluoperazine acts as a potent calmodulin antagonist [2]. These distinct properties are not shared by trifluoperazine or other phenothiazine sulfoxides (e.g., chlorpromazine sulfoxide), making generic substitution impossible for applications requiring accurate quantification, impurity profiling, or investigation of metabolite-specific biological effects.

CNS Penetration Profile
Sulfoxide does not cross the blood-brain barrier; parent accumulates in brain. Central nervous system study context may shift.
Calmodulin Pharmacology
Negligible calmodulin affinity vs. potent parent inhibition. Assay response may not replicate with substitution.
Analytical Behavior
Distinct retention time and mass fragmentation pattern. Generic substitution limits accurate peak identification in HPLC/LC-MS.

Trifluoperazine Sulfoxide Differentiation from Trifluoperazine


Absence of CNS Penetration

In a comparative in vivo rat study, trifluoperazine sulfoxide (TFP-SO) was undetectable in brain tissue, whereas the parent compound trifluoperazine (TFP) demonstrated significant association with brain microsomes at its peak concentration [1]. This differentiation was observed following low-dose oral administration (0.35 mg/kg p.o.), with the tissue distribution of the parent drug clearly separate from that of its sulfoxide metabolite [1]. The absence of brain penetration for TFP-SO represents a fundamental divergence in pharmacokinetic behavior from the pharmacologically active parent compound.

CNS Penetration
Head-to-head
Not detected in brain tissue vs. parent significantly associated with brain microsomes
Supports negative control use in CNS penetration studies
In vivo rat study; oral 0.35 mg/kg
Pharmacokinetics Tissue Distribution Blood-Brain Barrier Neuroscience

Urinary Excretion: Sulfoxide Predominance

In a clinical study of psychiatric patients, the 24-hour urinary excretion of trifluoperazine sulfoxide ranged from 2% to 6% of the administered dose, while the unchanged parent drug accounted for less than 1% of the dose [1]. Notably, the urinary excretion of trifluoperazine and its sulfoxide demonstrated a strong dose dependency, a pattern that differed from thioridazine and its sulfoxide, which exhibited dose-independent excretion [1]. Additionally, intra- and inter-patient variability in sulfoxide excretion was wide during 8-hour interval collections, in contrast to the relatively consistent excretion of unchanged trifluoperazine [1].

Urinary Excretion
Head-to-head
Sulfoxide 2–6% dose vs. parent <1% dose (24-h)
Supports metabolite-focused bioanalytical assay design
Human urine; spectrophotometric assay
Pharmacokinetics Metabolism Excretion Clinical Pharmacology

Negligible Effect on Histamine Release

In a comparative in vitro study using human basophil leukocytes, trifluoperazine sulfoxide (TFP-S) exhibited practically no inhibitory effect on histamine release, whereas trifluoperazine (TFP) demonstrated potent inhibition at concentrations ranging from 10⁻⁶ to 2 × 10⁻⁵ M [1]. The same pattern was observed for chlorpromazine sulfoxide (CPZ-S), which also displayed very low affinity for calmodulin (CaM) and negligible activity compared to its parent compound [1]. The study further established a strong correlation (r = 0.91; p < 0.001) between the IC50 for enzyme release across eight CaM antagonists and their specific CaM binding affinity [1].

Histamine Release
Head-to-head
Practically no inhibition vs. potent parent inhibition (10⁻⁶–2×10⁻⁵ M)
Structurally matched negative control for calmodulin studies
In vitro; human basophil leukocytes
Calmodulin Histamine Release Pharmacology In Vitro Assay Basophil

Trifluoperazine Sulfoxide: Key Applications


Analytical Reference Standard

Trifluoperazine sulfoxide is extensively employed as a fully characterized analytical reference standard for the development, validation, and routine execution of chromatographic methods (HPLC, LC-MS, GC-MS) used to quantify trifluoperazine and its metabolites in pharmaceutical formulations and biological matrices . Its distinct retention time and mass spectral profile, stemming from the sulfoxide functional group, enable accurate peak identification and resolution from the parent drug and other related impurities . This application is critical for compliance with regulatory guidelines in ANDA filings, QC release testing, and stability studies of trifluoperazine drug products .

Impurity Profiling and QC Standard

As a major oxidative degradation product and metabolite of trifluoperazine, trifluoperazine sulfoxide is an essential impurity reference standard for pharmaceutical quality control . It is used to establish impurity specifications, monitor batch-to-batch consistency, and assess stability under ICH stress conditions (e.g., oxidative stress) . The availability of highly purified material with assigned content values (e.g., 99% purity validated by HPLC, NMR, MS, and IR) enables accurate quantification of this impurity in active pharmaceutical ingredients (APIs) and finished dosage forms .

Negative Control in Calmodulin & CNS Studies

Trifluoperazine sulfoxide serves as a structurally matched, pharmacologically inert negative control in experiments investigating calmodulin-mediated processes and central nervous system (CNS) drug effects . Its demonstrated inability to inhibit histamine release (unlike the parent drug) and its failure to penetrate the blood-brain barrier in vivo [1] make it ideal for dissecting calmodulin-dependent versus calmodulin-independent mechanisms, and for controlling for non-CNS-mediated peripheral effects in behavioral or neurological assays.

Metabolite Quantification for PK Studies

In drug metabolism and pharmacokinetic (DMPK) studies, trifluoperazine sulfoxide is a critical analytical target for elucidating the metabolic fate of trifluoperazine . The finding that it represents 2–6% of urinary excretion in humans (versus <1% for unchanged drug) [1] underscores its importance as a major elimination product. Authenticated reference material is required to construct calibration curves and validate LC-MS/MS assays for accurate quantification of this metabolite in plasma, urine, and tissue samples from preclinical species and human subjects .

Application
Selection Property
Validation Focus
Analytical Reference Standard
Distinct sulfoxide retention time and MS profile
Chromatographic peak identification and resolution
Impurity Profiling & QC
Oxidative degradation marker
Impurity specification and batch consistency
Negative Control (Calmodulin / CNS)
Structurally matched, pharmacologically inert
Calmodulin-independent pathway interpretation
Metabolite Quantification (PK)
Major urinary elimination product
Metabolite exposure and elimination profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trifluoperazine sulfoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.